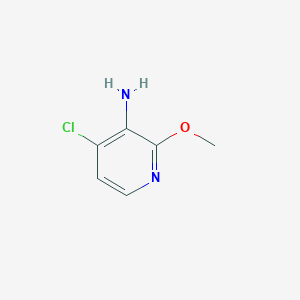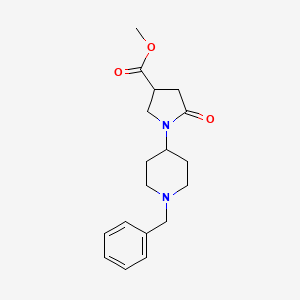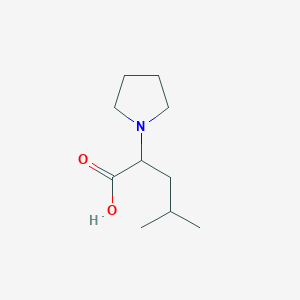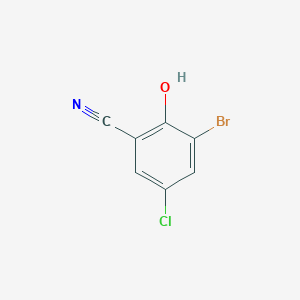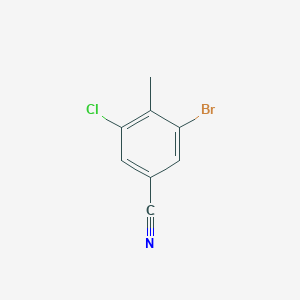
Cyclopentyliden(dimethyl)ammonium tetrafluoroborate
Overview
Description
Scientific Research Applications
Applications in Peptide Synthesis
- Disulfide Bond Formation in Peptides : Dimethyl(methylthio)sulfonium tetrafluoroborate has been utilized for deprotecting cysteine derivatives and forming disulfide bonds in peptides, proving its utility in the synthesis of complex peptide structures (Bishop, Jones, & Chmielewski, 1993).
Applications in Analytical Chemistry
- Capillary Electrophoresis : S-(-)-2-hydroxymethyl-1,1-dimethylpyrrolidinium tetrafluoroborate has been synthesized and used as an effective additive in acidic background electrolytes for capillary zone electrophoresis, showcasing its role in enhancing separation techniques (Maier et al., 2006).
Applications in Nanotechnology
- Nanoparticle Stabilization : N,N-dimethyl-N-cetyl-N-(2-hydroxyethyl) ammonium salts with tetrafluoroborate anions have been studied for their role in stabilizing rhodium colloids, highlighting their importance in controlling nanoparticle growth and stability (Guyonnet Bilé et al., 2011).
Applications in Energy Storage
- Polymer Electrolytes in Energy Storage : The inclusion of ionic liquids like 2,3-dimethyl-1-octylimidazolium tetrafluoroborate in polymer electrolytes has shown to enhance conductivity, suggesting its potential use in high-temperature applications for energy storage systems (Singh et al., 2007).
- Electric Double-Layer Capacitors (EDLC) : 1,1-Dimethylpyrrolidinium tetrafluoroborate has been identified as a promising electrolyte salt for EDLC applications, demonstrating superior performance in terms of capacitance, stability, and energy density (Nguyen, Kwak, & Lee, 2019).
Environmental Impact and Toxicity
- Phytotoxicity and Oxidative Stress in Plants : The phytotoxic effects and induction of oxidative stress in plants by quaternary ammonium salts with tetrafluoroborate anion, including alterations in chlorophyll levels and antioxidative enzyme activities, highlight the need for careful consideration of environmental impacts (Biczak, 2016).
Properties
IUPAC Name |
cyclopentylidene(dimethyl)azanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N.BF4/c1-8(2)7-5-3-4-6-7;2-1(3,4)5/h3-6H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNISQSOEWBRVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](=C1CCCC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



